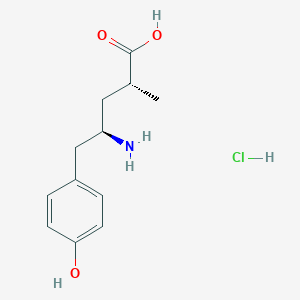
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a methylpentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 2-methylpentanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-hydroxybenzaldehyde and an appropriate amine.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to form the desired amino alcohol.
Hydrochloride Formation: The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Primary amines and reduced derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Amino-5-(3-hydroxyphenyl)-2-methylpentanoic acid hydrochloride: Similar structure but with a different position of the hydroxy group.
(2R,4R)-4-Amino-5-(4-methoxyphenyl)-2-methylpentanoic acid hydrochloride: Similar structure but with a methoxy group instead of a hydroxy group.
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-ethylpentanoic acid hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amino and hydroxyphenyl groups make it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
(2R,4R)-4-amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(12(15)16)6-10(13)7-9-2-4-11(14)5-3-9;/h2-5,8,10,14H,6-7,13H2,1H3,(H,15,16);1H/t8-,10-;/m1./s1 |
InChI Key |
OQYUSFAPBPRLPI-GHXDPTCOSA-N |
Isomeric SMILES |
C[C@H](C[C@H](CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


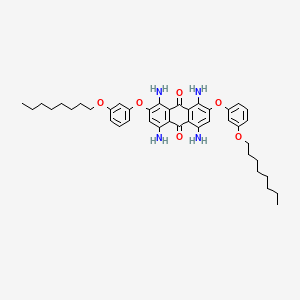
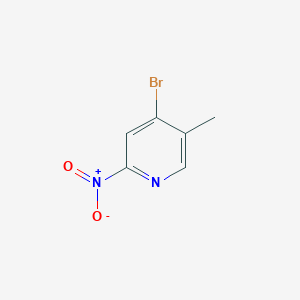
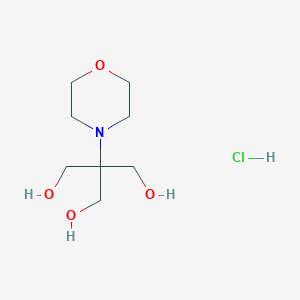
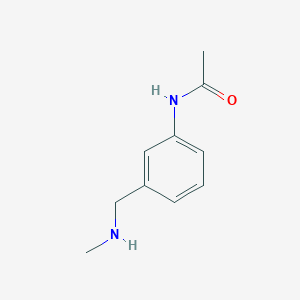
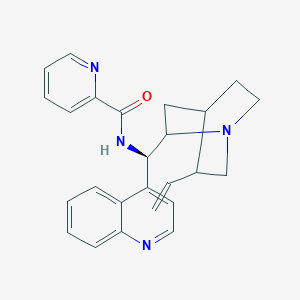
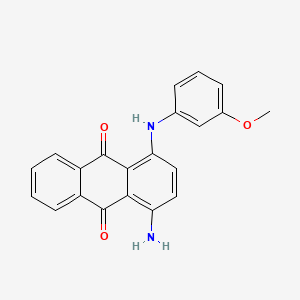
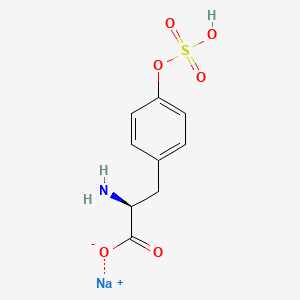
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)



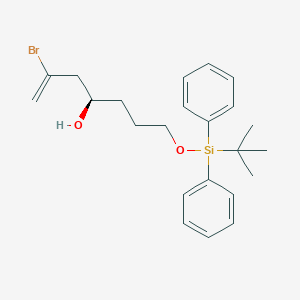
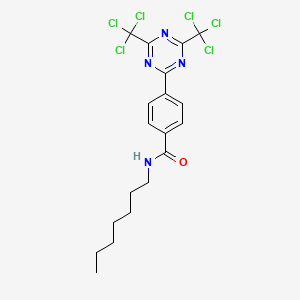
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
